Scalable α-Alkylation Yield: Nitrile vs. Ester Route Comparison for CAS 381209-09-2
The definitive manufacturing route to 1-(2-ethylbutyl)cyclohexanecarboxylic acid proceeds via α-alkylation of cyclohexanecarbonitrile (10) with 2-ethylbutyl bromide (4) using methylmagnesium chloride/diethylamine, followed by hydrolysis of the sterically hindered nitrile 12 with NaOH in MeOH/H2O at 200 °C [1]. This nitrile-based route delivers a laboratory alkylation yield of 90% (assay-adjusted, pre-distillation) and 82% post-distillation, translating to 90.0% at full plant scale [2]. In contrast, the alternative ester alkylation route (e.g., isopropyl or ethyl ester alkylation followed by hydrolysis) achieved only 75–80% combined yield for the alkylation-plus-hydrolysis sequence, with the hydrolysis step alone yielding 60% after 42 h at 160 °C using NaOH/ethylene glycol [3]. The combined yield differential (≥10 absolute percentage points at laboratory scale, reproduced at plant scale) represents a significant cost-of-goods advantage when operating at the demonstrated kilotonne annual volume.
| Evidence Dimension | Combined synthesis yield (alkylation + hydrolysis) at laboratory/plant scale |
|---|---|
| Target Compound Data | Nitrile route: alkylation 90% (pre-distillation), 82% (post-distillation); plant scale 90.0% [2] |
| Comparator Or Baseline | Ester route (e.g., isopropyl ester 23 or ethyl ester 25, Scheme 5–6): combined alkylation + hydrolysis 75–80% [3] |
| Quantified Difference | Nitrile route combined yield exceeds ester route by ≥10 absolute percentage points |
| Conditions | Laboratory scale (THF, MMC/DEA, EBB) and plant scale (500 kg nitrile input); hydrolysis: NaOH/MeOH/H2O, 200 °C, sealed vessel |
Why This Matters
For procurement at kilotonne annual volume, a ≥10 percentage point yield advantage directly translates into lower raw material consumption (reduced cyclohexanecarbonitrile and 2-ethylbutyl bromide demand per kg of acid 2) and improved process mass intensity, making the nitrile-route intermediate the economically necessary specification.
- [1] Harnett, G. J.; Hauck, U.; Hayes, J. J.; et al. Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib. Org. Process Res. Dev. 2023, 27 (12), 2254–2272. Schemes 7–8. View Source
- [2] Harnett, G. J.; et al. Org. Process Res. Dev. 2023, 27 (12), 2254–2272. Laboratory yields p. 8 (alkylation 90/82%); plant-scale trial p. 9 (90.0%). View Source
- [3] Harnett, G. J.; et al. Org. Process Res. Dev. 2023, 27 (12), 2254–2272. Ester route: combined yield 75–80% (p. 6); NaOH/ethylene glycol hydrolysis 60% after 42 h at 160 °C (p. 5). View Source
